1-(4-chlorophenyl)-2-(2-methylphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione
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Overview
Description
1-(4-chlorophenyl)-2-(2-methylphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione is a complex organic compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-2-(2-methylphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Isoindole Core: This can be achieved through cyclization reactions involving suitable precursors.
Substitution Reactions: Introduction of the chlorophenyl, methylphenyl, and phenyl groups can be done through various substitution reactions using appropriate reagents and catalysts.
Purification: The final compound is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-2-(2-methylphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones or other oxidized derivatives, while reduction could lead to the formation of reduced isoindole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-2-(2-methylphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione would involve its interaction with molecular targets such as enzymes, receptors, or DNA. The specific pathways and targets would depend on the context of its application, such as its role in medicinal chemistry or materials science.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-2-phenyl-2H-benzo[f]isoindole-4,9-dione: Lacks the methylphenyl group.
1-(4-methylphenyl)-2-(2-methylphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione: Substitutes the chlorophenyl group with a methylphenyl group.
Uniqueness
1-(4-chlorophenyl)-2-(2-methylphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione is unique due to its specific combination of substituents, which can influence its chemical reactivity, biological activity, and physical properties. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C31H20ClNO2 |
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Molecular Weight |
473.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-(2-methylphenyl)-1-phenylbenzo[f]isoindole-4,9-dione |
InChI |
InChI=1S/C31H20ClNO2/c1-19-9-5-8-14-25(19)33-28(20-10-3-2-4-11-20)26-27(29(33)21-15-17-22(32)18-16-21)31(35)24-13-7-6-12-23(24)30(26)34/h2-18H,1H3 |
InChI Key |
OTPWYFXRALEKSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3C(=C2C4=CC=C(C=C4)Cl)C(=O)C5=CC=CC=C5C3=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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